2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL
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Overview
Description
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL typically involves the reaction of 4-methylpiperazine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the chloropropanol, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes and interact with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but contains a carboxylic acid group instead of a hydroxyl group.
1-(3-Aminopropyl)-4-methylpiperazine: Contains an amino group instead of a hydroxyl group.
4-Methyl-1-piperazinepropanol: Another derivative of piperazine with similar properties.
Uniqueness
2-Methyl-3-(4-methylpiperazin-1-YL)propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-3-(4-methylpiperazin-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(8-12)7-11-5-3-10(2)4-6-11/h9,12H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRDEWRRRJDME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698579 |
Source
|
Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110358-10-6 |
Source
|
Record name | 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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